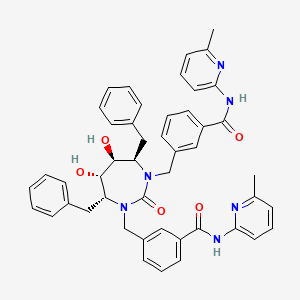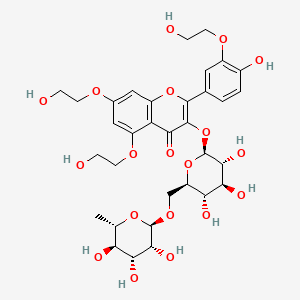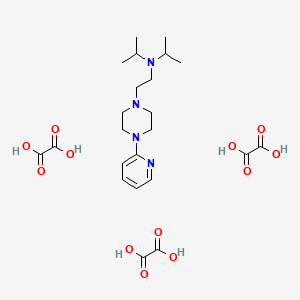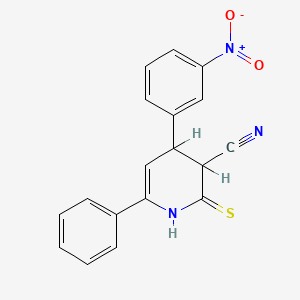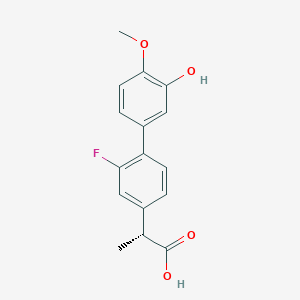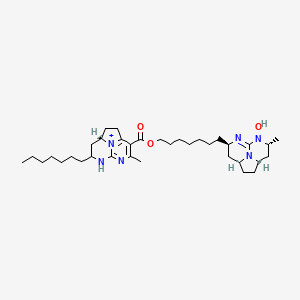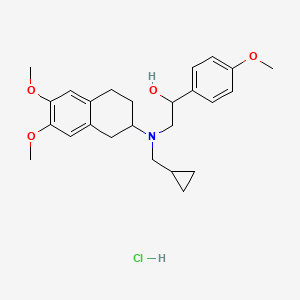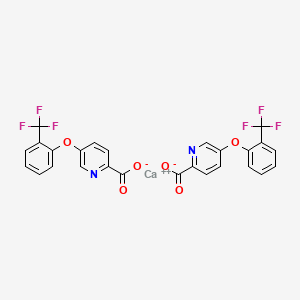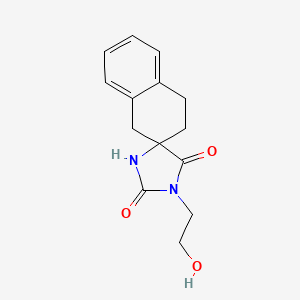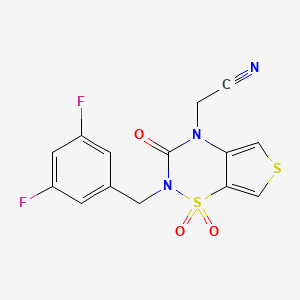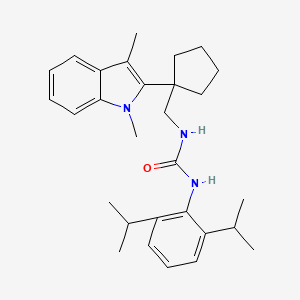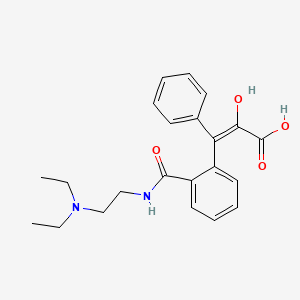
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a diethylamino group, a carbamoyl group, and a phenylacrylic acid moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(diethylamino)ethylamine with an appropriate carboxylic acid derivative to form the carbamoyl intermediate. This intermediate is then reacted with a phenylacrylic acid derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
- 3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)acrylic acid
Uniqueness
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
112393-00-7 |
|---|---|
Molekularformel |
C22H26N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(E)-3-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]-2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-3-24(4-2)15-14-23-21(26)18-13-9-8-12-17(18)19(20(25)22(27)28)16-10-6-5-7-11-16/h5-13,25H,3-4,14-15H2,1-2H3,(H,23,26)(H,27,28)/b20-19+ |
InChI-Schlüssel |
ISAFHNAEZDPEFI-FMQUCBEESA-N |
Isomerische SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1/C(=C(\C(=O)O)/O)/C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1C(=C(C(=O)O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


